molecular formula C16H17NO5S B5090613 2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine;oxalic acid

2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine;oxalic acid

Cat. No.: B5090613
M. Wt: 335.4 g/mol
InChI Key: JXUBWOXLCAGALZ-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a 2-(4-methoxyphenyl)sulfanylethyl group and is often associated with oxalic acid. The presence of both aromatic and sulfur-containing moieties makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylthiol with 2-bromoethylpyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents such as bromine or chlorinating agents like thionyl chloride are used.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfur atom.

    Amines: Resulting from the reduction of nitro groups.

    Halogenated Aromatics: Produced through electrophilic substitution reactions.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its sulfur-containing moiety may interact with thiol groups in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethanol
  • 2-(4-Methoxyphenyl)ethylamine
  • 2-(4-Methoxyphenyl)acetic acid

Uniqueness

2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine is unique due to the presence of both a pyridine ring and a sulfur-containing side chain. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS.C2H2O4/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;3-1(4)2(5)6/h2-8,10H,9,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUBWOXLCAGALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC2=CC=CC=N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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